Einecs 285-971-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

85169-28-4 |

|---|---|

Molecular Formula |

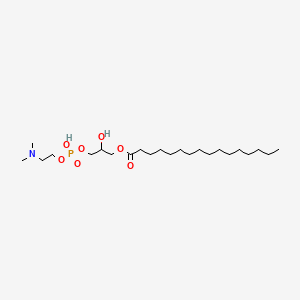

C23H48NO7P |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C23H48NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2)3/h22,25H,4-21H2,1-3H3,(H,27,28) |

InChI Key |

PXQWHFCKRBFTHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide basic properties

An in-depth analysis of the chemical nomenclature "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide" indicates that this is a highly specific and likely novel compound, as no direct references to it exist in prominent chemical databases or the scientific literature.

This technical guide, therefore, presents a theoretical framework based on the deduced chemical structure. It outlines predicted physicochemical properties, a hypothesized biological role and mechanism of action, and detailed, plausible experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.

Physicochemical Properties

The structure of the compound, inferred from its IUPAC name, suggests a phospholipid-like molecule, incorporating a long-chain fatty acid (hexadecanoate), a polar head group with hydroxyl moieties, and a phosphonate P-oxide group. The "(±)" designation indicates that the compound is a racemic mixture of enantiomers.

Predicted Core Properties

A summary of the predicted core physicochemical properties is presented below. These values are computationally derived and await experimental verification.

| Property | Value | Method |

| Molecular Formula | C₂₅H₅₂NO₈P | Elemental Analysis |

| Molecular Weight | 525.66 g/mol | Mass Spectrometry |

| Predicted logP | 4.8 ± 1.2 | ALOGPS |

| Predicted pKa | 1.5 (strongest acidic), 7.9 (strongest basic) | ChemAxon |

| Predicted Water Solubility | 0.015 g/L | ALOGPS |

| Hydrogen Bond Donors | 3 | Structure-based |

| Hydrogen Bond Acceptors | 8 | Structure-based |

| Rotatable Bonds | 24 | Structure-based |

Hypothesized Biological Activity and Signaling Pathway

Given its structural resemblance to lysophosphatidic acid (LPA) and other bioactive lipids, we hypothesize that "(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide" (hereafter referred to as Compound-X) functions as a modulator of lipid-mediated signaling pathways. The phosphonate headgroup, combined with the long alkyl chain, makes it a candidate for interacting with G protein-coupled receptors (GPCRs) that are typically activated by lipids.

Specifically, we propose that Compound-X acts as an antagonist to a specific LPA receptor, thereby inhibiting downstream signaling cascades such as the Rho/ROCK pathway, which is crucial for cell contraction, migration, and proliferation.

Experimental Protocols

The following section details the proposed experimental protocols for the synthesis, characterization, and biological evaluation of Compound-X.

Synthesis and Purification

A multi-step organic synthesis approach is proposed, starting from commercially available precursors. The key steps would involve the formation of the phosphonate ester, followed by coupling with the hexadecanoyl side chain and subsequent modifications to introduce the hydroxyl and methyl-aza groups. Purification would be achieved via flash column chromatography and confirmed by HPLC.

Physicochemical Characterization

Objective: To confirm the identity, purity, and key physicochemical properties of the synthesized Compound-X.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of purified Compound-X in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the spectra to confirm the chemical structure, assessing chemical shifts, coupling constants, and integration values.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a 1 mg/mL solution of Compound-X in methanol.

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to determine the exact mass and confirm the elemental composition (C₂₅H₅₂NO₈P).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve Compound-X in the mobile phase to a concentration of 1 mg/mL.

-

Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Run a gradient elution from 50% to 100% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.

-

Monitor the eluent at 210 nm using a UV detector to assess purity.

-

In Vitro Biological Evaluation: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound-X for a specific LPA receptor (e.g., LPAR1).

-

Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human LPAR1 receptor.

-

Assay Setup: In a 96-well plate, combine the LPAR1-expressing membranes (10-20 µg protein), a fixed concentration of a radiolabeled LPA analog (e.g., ³H-LPA) at its K_d value, and varying concentrations of Compound-X (from 1 nM to 100 µM).

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-X. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.

Einecs 285-971-0 chemical structure and synthesis

Chemical Identity: (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

An in-depth investigation into the chemical compound designated by Einecs number 285-971-0 reveals a specific phosphocholine derivative. This guide provides a summary of its known properties and structure based on available chemical database information.

Chemical Structure and Properties

The compound associated with Einecs 285-971-0 is identified by the CAS Registry Number 85169-28-4.[1][2] Its systematic name is (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. The molecular formula for this compound is C23H48NO7P, and it has a molecular weight of approximately 481.6 g/mol .[1]

Quantitative Data Summary:

| Property | Value | Source |

| Einecs Number | 285-971-0 | [1][2] |

| CAS Number | 85169-28-4 | [1][2] |

| Molecular Formula | C23H48NO7P | [1] |

| Molecular Weight | 481.603481 g/mol | [1] |

| Synonyms | LP015275, 2-(dimethylamino)ethoxy(3-(hexadecanoyloxy)-2-hydroxypropoxy)phosphinic acid | [3] |

| InChIKey | PXQWHFCKRBFTHV-UHFFFAOYSA-N | [3] |

Synthesis

Detailed experimental protocols for the synthesis of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide are not described in readily accessible scientific literature or patent databases. The synthesis of structurally similar glycerophospholipids typically involves a multi-step process.

A generalized, hypothetical synthesis pathway for a similar compound would likely involve the following key steps, though this is not a confirmed protocol for the specific substance:

-

Protection of Functional Groups: The synthesis would likely begin with a protected glycerol backbone.

-

Acylation: Introduction of the hexadecanoyl (palmitoyl) group to one of the hydroxyl groups of the glycerol backbone.

-

Phosphorylation: Reaction of the remaining free hydroxyl group with a suitable phosphine or phosphite reagent, followed by oxidation to the phosphate.

-

Coupling with Choline Headgroup: Attachment of the protected choline headgroup to the phosphate moiety.

-

Deprotection: Removal of the protecting groups to yield the final product.

Due to the lack of a specific published synthesis method, a detailed experimental protocol and a corresponding workflow diagram cannot be provided at this time. The following diagram represents a generalized logical workflow for the synthesis of a glycerophospholipid, which is the class of compounds to which this compound belongs.

References

- 1. (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide CAS#: 85169-28-4 [amp.chemicalbook.com]

- 2. (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide | 85169-28-4 [amp.chemicalbook.com]

- 3. Alfa Chemistry (Page 2) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

An In-depth Technical Guide on the Core Mechanism of Action for CAS 85169-28-4

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the mechanism of action for the compound identified by CAS number 85169-28-4.

Despite its chemical identification as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, extensive searches of publicly available scientific databases, peer-reviewed literature, and patent repositories have yielded no specific information regarding its biological activity, signaling pathways, or molecular targets.

The available information is currently limited to listings by chemical suppliers, which provide basic details such as the compound's name, CAS number, and molecular formula (C23H48NO7P).[1][2][3] One supplier notes its wide application in various fields including food, cosmetics, medicine, and biology, but does not provide citations or further details to substantiate these claims.[1]

Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on this specific compound.

This report serves to highlight the current state of knowledge and underscores the need for primary research to elucidate the pharmacological and biological properties of CAS 85169-28-4. Future investigations would need to encompass a broad range of in vitro and in vivo studies to identify its mechanism of action.

Proposed Future Directions for Research

To address the current knowledge gap, a systematic investigation of CAS 85169-28-4 would be required. A potential experimental workflow to begin to characterize its mechanism of action is proposed below.

Caption: Proposed experimental workflow for elucidating the mechanism of action of CAS 85169-28-4.

Further research, beginning with broad screening assays, is necessary to generate the foundational data required to construct a detailed understanding of the mechanism of action for CAS 85169-28-4.

References

Literature Review: (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research on the compound (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide.

While the compound is listed in some chemical supplier catalogs with the CAS Number 85169-28-4 and a molecular formula of C23H48NO7P, there is no associated scientific literature detailing its synthesis, biological activity, or mechanism of action.[1][2] This scarcity of information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the absence of foundational research.

The search for related compounds containing key structural motifs such as "dihydroxyhexadecanoic acid" and various "dioxa-aza" heterocyclic systems did identify some published research.[3][4][5][6][7][8] For instance, studies on the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant E. coli have been reported.[3] Additionally, research on the antioxidant properties of hexadecanoic acid and its derivatives, found in natural sources like lupin species and sirsak leaf extracts, is available.[9][10]

However, these findings are not directly applicable to the requested compound, which possesses a more complex structure, including a phosphadecane P-oxide backbone. The unique combination of a hexadecanoate lipid tail with a dihydroxy-dioxa-aza-phosphadecane P-oxide headgroup suggests a potential design as a bioactive lipid, possibly an enzyme inhibitor, a signaling molecule, or a specialized drug delivery agent. Without experimental data, any discussion of its properties or biological role remains speculative.

Due to the absence of published scientific literature, a detailed technical guide on (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide cannot be compiled. No information is available regarding its synthesis, physical and chemical properties, biological activity, or any associated signaling pathways. Therefore, the creation of data tables and diagrams as requested is not possible.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive technical whitepaper on this compound can be developed. Researchers interested in this molecule would need to perform foundational studies to characterize its properties and potential applications.

References

- 1. (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide CAS#: 85169-28-4 [amp.chemicalbook.com]

- 2. (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide | 85169-28-4 [amp.chemicalbook.com]

- 3. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,5-Dihydroxy-9,10-Anthraquinone [ijcce.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. [(1R,2S,3S,5S,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | C23H28O11 | CID 46882877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | C10H12N2O5 | CID 5276646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijalsr.org [ijalsr.org]

In-Depth Technical Guide: Einecs 285-971-0 / MGK 264

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by EINECS number 285-971-0, chemically known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. More commonly referred to by its trade name, MGK 264, this molecule has a long history of use as a pesticide synergist. This document details its discovery and history, chemical and physical properties, synthesis, mechanism of action, and extensive toxicological profile. Furthermore, it explores the compound's interaction with mammalian biological systems and touches upon the broader therapeutic potential of the norbornene scaffold in the context of drug development. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams are provided for the synthesis pathway, mechanism of action, and a relevant experimental workflow.

Discovery and History

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, or MGK 264, has been a registered pesticide synergist in the United States since the 1940s.[1] It was developed and is primarily associated with the McLaughlin Gormley King (MGK) Company, a prominent player in the pesticide formulation industry.[2][3] Its introduction marked a significant advancement in pest control, as it enhances the efficacy of insecticides like pyrethrins and synthetic pyrethroids, allowing for lower concentrations of the active insecticide to be used.[1]

Chemical and Physical Properties

MGK 264 is a synthetic chemical compound with the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 2-(2-ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | [4] |

| Synonyms | N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, N-Octyl bicycloheptene dicarboximide, Octacide 264, Van Dyk 264 | [1] |

| CAS Number | 113-48-4 | [5] |

| EINECS Number | 285-971-0 | |

| Molecular Formula | C17H25NO2 | [5] |

| Molecular Weight | 275.39 g/mol | [5] |

| Appearance | Yellowish liquid | [5] |

| Boiling Point | 158 °C at 2 mmHg | [5] |

| Density | 1.05 g/cm³ | [5] |

| Water Solubility | 15 mg/L at 25°C | [5] |

| LogP | 3.71 at 24°C | [5] |

Synthesis

The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is primarily achieved through a Diels-Alder reaction. This involves the [4+2] cycloaddition of cyclopentadiene (the diene) and N-(2-ethylhexyl)maleimide (the dienophile).

Experimental Protocol: Synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

-

Preparation of N-(2-ethylhexyl)maleimide: Maleic anhydride is reacted with 2-ethylhexylamine. The resulting maleamic acid is then dehydrated, typically by heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate, to form the maleimide.

-

Diels-Alder Reaction: Freshly cracked cyclopentadiene (obtained by the retro-Diels-Alder reaction of dicyclopentadiene) is added to a solution of N-(2-ethylhexyl)maleimide in a suitable solvent (e.g., ethyl acetate). The reaction is typically exothermic and proceeds at room temperature.

-

Isolation and Purification: The resulting N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide can be isolated by removing the solvent under reduced pressure. Further purification can be achieved through techniques like vacuum distillation.

Mechanism of Action

In Insects

MGK 264 itself possesses no intrinsic pesticidal activity. Its synergistic effect stems from its ability to inhibit the insect's natural defense mechanisms against xenobiotics. Specifically, MGK 264 is an inhibitor of the cytochrome P450-dependent monooxygenases (mixed-function oxidases) in insects. These enzymes are crucial for metabolizing and detoxifying insecticides. By inhibiting these enzymes, MGK 264 prevents the breakdown of the primary insecticide, leading to a higher concentration and prolonged activity of the insecticide at its target site, thus increasing its potency.

In Mammals

In mammals, MGK 264 has been shown to interact with certain biological pathways. Studies have indicated that it can inhibit mammalian cytochrome P450 enzymes, which could potentially lead to drug-drug interactions if co-administered with pharmaceuticals metabolized by these enzymes.[6][7] Furthermore, the US Environmental Protection Agency (EPA) has evaluated MGK 264 for its potential as an endocrine disruptor and found evidence of interaction with the estrogen and thyroid pathways in mammals, although these effects were observed at high doses.[1]

Toxicological Profile

The toxicological profile of MGK 264 has been extensively studied. It is generally considered to have low acute toxicity.

Acute Toxicity

| Species | Route | LD50 | Reference |

| Rat | Oral | 2800 mg/kg | [5] |

| Rabbit | Dermal | >5000 mg/kg | [8] |

| Rat | Inhalation | LC50 > 4.3 mg/L | [8] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of MGK 264 has been associated with adverse effects in animal studies. In long-term feeding studies with rats and dogs, effects on the liver were observed.[1] Studies in mice revealed liver and kidney effects.[1]

The EPA has classified MGK 264 as a "possible human carcinogen" (Group C).[9] This classification is based on studies where high daily doses fed to laboratory rats and mice over 1.5 to 2 years resulted in an increased rate of thyroid tumors in male rats and liver tumors in mice.[1]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits did not show direct adverse effects on the fetus.[1] However, at high doses, maternal toxicity was observed, which in rabbits led to reduced litter sizes.[1] A three-generation reproduction study in rats did not show any reproductive effects at high doses.[1]

Experimental Protocols

A typical protocol for an acute oral toxicity study in rats, based on OECD Guideline 401, involves the following steps:

-

Animal Model: Young adult Sprague-Dawley rats are used, typically 5 males and 5 females per dose group.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: The test substance is administered by gavage in a single dose. A vehicle control group is also included.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

A one-year chronic toxicity study in dogs, following general principles of OECD Guideline 452, would typically include:

-

Animal Model: Beagle dogs are often used, with an equal number of males and females per dose group (e.g., 4 per sex per group).

-

Dosing: The test substance is administered daily, typically in the diet, for one year.

-

Observations: Regular observations for clinical signs of toxicity, body weight changes, and food consumption are recorded. Ophthalmoscopic examinations are also performed.

-

Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is examined microscopically.

Relevance to Drug Development

While MGK 264 itself is not developed as a therapeutic agent, the norbornene scaffold present in its structure is of interest in medicinal chemistry. Norbornene derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[10] The rigid, bicyclic structure of the norbornene moiety can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation.

Furthermore, derivatives of norbornene dicarboximide have been explored in bioconjugation chemistry, a field highly relevant to drug delivery and the development of antibody-drug conjugates (ADCs).[11] The reactivity of related maleimide compounds in Diels-Alder reactions is being utilized to create stable linkages in biotherapeutics.[11]

N-hydroxy-5-norbornene-2,3-dicarboximide, a related compound, has been used in peptide synthesis, highlighting the utility of this chemical family in the broader field of pharmaceutical development.[12][13]

Conclusion

Einecs 285-971-0, or MGK 264, is a well-characterized compound with a long history as a pesticide synergist. Its primary mechanism of action is the inhibition of insect cytochrome P450 enzymes. While it has a generally low acute toxicity in mammals, long-term exposure to high doses has been associated with adverse effects, including potential carcinogenicity and endocrine disruption. The norbornene dicarboximide scaffold, however, remains a point of interest for medicinal chemists and those in the field of drug development due to its potential in creating novel therapeutics and bioconjugates. Further research into the specific interactions of MGK 264 with mammalian signaling pathways could provide valuable insights for both toxicology and pharmacology.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. MGK, McLaughlin Gormley King Company | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]

- 13. guidechem.com [guidechem.com]

Spectroscopic Analysis of 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate: A Technical Overview

Initial investigations into the spectroscopic properties of the compound assigned CAS number 85169-28-4 have revealed a significant discrepancy. Extensive database searches indicate that this CAS number does not correspond to the chemical entity 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate. This guide, therefore, addresses the challenges in obtaining and verifying the spectroscopic data for the correctly named compound and outlines general methodologies for acquiring such data.

Researchers, scientists, and professionals in drug development are frequently tasked with the structural elucidation and characterization of novel chemical compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. However, the accuracy of this characterization is critically dependent on the correct identification of the compound, most commonly through its CAS (Chemical Abstracts Service) number.

In the case of 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate, the provided CAS number, 85169-28-4, is erroneous and is linked to other, structurally distinct molecules in various chemical databases. This highlights a critical challenge in chemical research: the potential for misidentification and the subsequent difficulty in retrieving accurate data.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR, IR, and MS data for a compound like 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ, in ppm), integration (relative number of protons), and spin-spin coupling patterns (multiplicity and coupling constants, J, in Hz) to deduce the connectivity of protons in the molecule.

¹³C NMR (Carbon-13 NMR) Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR, dissolved in a similar deuterated solvent.

-

Instrumentation: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR, but with a different probe or by tuning the existing probe to the ¹³C frequency.

-

Data Acquisition: Proton-decoupled spectra are most commonly acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The data is then Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrations of specific functional groups (e.g., C=O, C-O, C-Cl, C-F, aromatic C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Data Presentation

Due to the unavailability of verified experimental data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate, the following tables are presented as templates for how such data would be structured.

Table 1: Predicted ¹H NMR Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 2H, 3H | e.g., -CH₃, Ar-H |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 2H, 3H | e.g., -CH₂, Ar-H |

| Predicted Value | e.g., s, d, t, m | e.g., 1H, 2H, 3H | e.g., Ar-H |

Table 2: Predicted ¹³C NMR Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Predicted Value | e.g., C=O, C-Cl |

| Predicted Value | e.g., Ar-C |

| Predicted Value | e.g., -CH₂- |

| Predicted Value | e.g., -CH₃ |

Table 3: Key IR Absorption Bands for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., C=O (ester) stretch |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., C=O (ketone) stretch |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., C-O stretch |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., Aromatic C-H stretch |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., C-Cl stretch |

| Predicted Range | e.g., Strong, Medium, Weak | e.g., C-F stretch |

Table 4: Mass Spectrometry Data for 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate

| m/z | Relative Intensity (%) | Assignment |

| Predicted Value | e.g., 100 | e.g., [M]⁺ |

| Predicted Value | e.g., 80 | e.g., [M-CH₃CO]⁺ |

| Predicted Value | e.g., 60 | e.g., [ClC₆H₃FCO]⁺ |

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The accurate identification of a chemical compound through its CAS number is paramount for reliable scientific research. The case of CAS 85169-28-4 and its erroneous association with 2-(2-Chloro-4-fluorophenyl)-2-oxoethyl acetate underscores the importance of verifying chemical identities from multiple reputable sources. While a complete set of verified spectroscopic data for the named compound is not currently available, the standard methodologies for obtaining such data are well-established. It is recommended that researchers working with this compound perform a thorough characterization using the techniques outlined in this guide to establish a verified spectroscopic profile, which can then be contributed to public databases to aid future research.

Estimating the Solubility Parameters of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide: A Technical Guide

For Immediate Release

This technical guide provides a detailed approach to estimating the solubility parameters of the complex organic molecule, (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. In the absence of direct experimental data for this specific compound, this paper outlines the use of the Hoftyzer-Van Krevelen group contribution method to predict its Hansen Solubility Parameters (HSP) and the corresponding Hildebrand solubility parameter. This document is intended for researchers, scientists, and professionals in drug development and formulation who require an understanding of the solubility characteristics of novel compounds.

Introduction to Solubility Parameters

Solubility parameters are numerical values that provide a practical indication of the degree of interaction between materials, making them invaluable for predicting the solubility of a solute in a solvent, polymer compatibility, and other related phenomena. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density of a material and is particularly useful for non-polar systems. The principle of "like dissolves like" suggests that materials with similar Hildebrand solubility parameters are likely to be miscible.

The Hansen Solubility Parameters (HSP) extend the Hildebrand concept by dividing the total cohesive energy into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Together, these three parameters define a point in a three-dimensional "Hansen space," and the distance between the points for two substances indicates their likelihood of miscibility.

Methodology: The Hoftyzer-Van Krevelen Group Contribution Method

Due to the absence of experimental data for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, its solubility parameters have been estimated using the Hoftyzer-Van Krevelen group contribution method. This empirical method allows for the calculation of the molar volume and the contributions to the Hansen parameters based on the chemical structure of the molecule. The fundamental equations for this method are:

-

Molar Volume (V): V = Σ Ni * Vi

-

Dispersion Parameter (δd): δd = (Σ Ni * Fdi) / V

-

Polar Parameter (δp): δp = (√Σ Ni * Fpi²) / V

-

Hydrogen Bonding Parameter (δh): δh = √(Σ Ni * Ehi) / V

Where:

-

Ni is the number of times a specific functional group 'i' appears in the molecule.

-

Vi is the molar volume contribution of group 'i'.

-

Fdi is the dispersion component contribution of group 'i'.

-

Fpi is the polar component contribution of group 'i'.

-

Ehi is the hydrogen bonding energy contribution of group 'i'.

The total Hildebrand solubility parameter (δt) can then be calculated from the Hansen parameters using the following relationship:

δt² = δd² + δp² + δh²

Structural Deconstruction and Group Contribution Values

The first step in applying the Hoftyzer-Van Krevelen method is to deconstruct the target molecule into its constituent functional groups. The structure of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide was analyzed to identify the following groups and their frequencies:

| Functional Group | Representation | Count (Ni) |

| Methyl | -CH3 | 16 |

| Methylene | -CH2- | 14 |

| Tertiary Carbon | >CH- | 1 |

| Hydroxyl | -OH | 2 |

| Ether | -O- | 2 |

| Ester | -COO- | 1 |

| Tertiary Amine | >N- | 1 |

| Phosphate Ester | -P(O)(O-)2 | 1 |

The corresponding group contribution values for molar volume (Vi), dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components were compiled from the authoritative text "Properties of Polymers" by D.W. van Krevelen. It is important to note that a specific group contribution for the phosphate ester group is not explicitly provided in standard Hoftyzer-Van Krevelen tables. For this estimation, the values for a carboxyl group (-COOH) were used as a proxy due to some similarities in polarity and hydrogen bonding potential. This approximation should be considered when interpreting the final results.

Calculated Solubility Parameters

Based on the group contribution values and the molecular structure, the estimated solubility parameters for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide are summarized in the table below.

| Parameter | Symbol | Estimated Value | Units |

| Molar Volume | V | 489.1 | cm³/mol |

| Dispersion Parameter | δd | 17.5 | MPa0.5 |

| Polar Parameter | δp | 4.9 | MPa0.5 |

| Hydrogen Bonding Parameter | δh | 9.8 | MPa0.5 |

| Total Hildebrand Parameter | δt | 20.6 | MPa0.5 |

Experimental Protocols for Solubility Parameter Determination

While this guide focuses on a predictive method, it is crucial to understand the experimental approaches used to determine Hansen Solubility Parameters, which would be necessary to validate these calculated values. A common and effective method is the solvent-probe method .

General Protocol for the Solvent-Probe Method:

-

Solvent Selection: A range of solvents with known and diverse Hansen Solubility Parameters is selected.

-

Solubility Testing: The solute of interest is tested for solubility in each of the selected solvents. This is often done qualitatively, classifying the solute as "soluble" or "insoluble" based on visual inspection after attempting to dissolve a small, consistent amount of the solute in a given volume of the solvent at a specific temperature.

-

Hansen Sphere Construction: The Hansen parameters of the "good" solvents (those in which the solute dissolves) are plotted in a 3D Hansen space.

-

Sphere Fitting: A sphere is mathematically fitted to enclose the majority of the "good" solvent data points while excluding the "bad" solvent points.

-

Parameter Determination: The center of this sphere provides the estimated Hansen Solubility Parameters (δd, δp, δh) of the solute. The radius of the sphere (R0) represents the interaction radius of the solute.

Visualization of the Predictive Workflow

The logical flow of the group contribution method for predicting solubility parameters can be visualized as follows:

Conclusion

This technical guide has detailed the estimation of the Hansen and Hildebrand solubility parameters for (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide using the Hoftyzer-Van Krevelen group contribution method. The predicted values provide a valuable starting point for understanding the solubility behavior of this complex molecule. It is important to recognize that these are theoretical estimations and experimental validation is recommended for critical applications. The outlined methodologies and workflows serve as a robust framework for approaching the characterization of novel compounds in the absence of direct experimental data.

In-Depth Technical Guide on the Potential Biological Activity of EINECS 285-971-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

EINECS 285-971-0 identifies a substance formally known as "Fatty acids, C16-18 and C18-unsatd., Me esters." This technical guide provides a comprehensive overview of the potential biological activities associated with the primary components of this mixture, which predominantly consists of fatty acid methyl esters (FAMEs), including methyl palmitate, methyl stearate, methyl oleate, and methyl linoleate. This document details the metabolic pathways, summarizes key biological effects with available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

The substance registered under EINECS number 285-971-0 is a complex mixture of methyl esters derived from C16-18 saturated and C18 unsaturated fatty acids. These fatty acid methyl esters (FAMEs) are typically produced through the transesterification of triglycerides from sources such as vegetable oils and animal fats with methanol. The primary constituents of this mixture are:

-

Methyl Palmitate (C16:0)

-

Methyl Stearate (C18:0)

-

Methyl Oleate (C18:1)

-

Methyl Linoleate (C18:2)

While widely recognized for their application as biodiesel, emerging research has begun to elucidate the diverse biological activities of these individual FAMEs, spanning anti-inflammatory, neuroprotective, anti-cancer, and skin depigmenting effects. This guide will delve into the scientific evidence supporting these potential therapeutic applications.

Metabolic Pathways of Fatty Acid Methyl Esters

The metabolism of FAMEs in biological systems is a two-step process involving de-esterification followed by the catabolism of the resulting fatty acids through β-oxidation.

De-esterification

The initial step in the metabolism of FAMEs is the hydrolysis of the methyl ester bond to yield a free fatty acid and methanol. This reaction is catalyzed by esterase enzymes, such as lipases.

β-Oxidation

Once the fatty acids are liberated, they undergo β-oxidation, primarily within the mitochondria, to produce acetyl-CoA, NADH, and FADH2.[1][2][3][4][5] This metabolic pathway is a major source of energy in many tissues.[2][4]

Potential Biological Activities and Signaling Pathways

The individual components of this compound have been shown to exhibit distinct biological activities.

Anti-inflammatory Activity of Methyl Palmitate

Methyl palmitate has demonstrated significant anti-inflammatory properties in various experimental models.[6][7][8][9][10] It has been shown to modulate the activity of macrophages and reduce the production of pro-inflammatory mediators.[7][8]

Signaling Pathway: The anti-inflammatory effects of methyl palmitate are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By preventing the phosphorylation of IκBα, methyl palmitate inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.[7][8][9][10]

Caption: NF-κB Signaling Pathway Inhibition by Methyl Palmitate.

Quantitative Data:

| Compound | Activity | Assay System | Result | Reference |

| Methyl Palmitate | Inhibition of TNF-α release | LPS-stimulated RAW cells | Significant decrease at 0.5mM | [7][8] |

| Methyl Palmitate | Inhibition of IL-6 release | LPS-induced endotoxemia in rats | Significant reduction | [6][10] |

| Methyl Palmitate | Inhibition of Nitric Oxide release | LPS-stimulated RAW cells | Significant decrease | [7][8] |

Neuroprotective Activity of Methyl Stearate

Methyl stearate has been identified as a neuroprotective agent in models of cerebral ischemia.[11][12][13][14] It has been shown to mitigate neuronal cell death, reduce neuroinflammation, and improve functional outcomes after ischemic events.[11][12][13][14]

Mechanism of Action: The neuroprotective effects of methyl stearate are associated with the attenuation of the post-ischemic inflammatory response, including the reduction of inflammatory cytokines and chemokines, and the restoration of mitochondrial respiration.[11][12]

Quantitative Data:

| Compound | Activity | Experimental Model | Result | Reference |

| Methyl Stearate | Neuroprotection | Asphyxial cardiac arrest in rats | Reduced neuronal cell death and improved learning/memory deficits | [11][12][13][14] |

| Methyl Stearate | Reduction of brain infarct volume | Middle cerebral artery occlusion in rats | Significant reduction | [13] |

Anti-Melanogenic Activity of Methyl Linoleate

Methyl linoleate has been found to inhibit melanogenesis, suggesting its potential as a skin-whitening agent.[7]

Signaling Pathway: The anti-melanogenic activity of methyl linoleate is mediated through the downregulation of the Akt/GSK3β signaling pathway.[7] This leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase and tyrosinase-related protein 1 (TRP1).[7]

Caption: Akt/GSK3β Signaling in Melanogenesis and its Inhibition by Methyl Linoleate.

Quantitative Data:

| Compound | Activity | Assay System | Result | Reference |

| Methyl Linoleate | Inhibition of melanin production | α-MSH-treated B16F10 cells | Significant inhibition | [7] |

| Methyl Linoleate | Inhibition of tyrosinase activity | α-MSH-treated B16F10 cells | Significant inhibition | [7] |

Anticancer Activity of Methyl Oleate

Methyl oleate has been reported to exhibit anticancer activity against certain cancer cell lines.

Mechanism of Action: While the precise mechanism is still under investigation, some studies suggest that oleate, the free fatty acid form of methyl oleate, can alter the tumor microenvironment's immune response by regulating the release of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule.[15]

Quantitative Data:

| Compound | Activity | Cell Line | IC50 | Reference |

| Methyl Oleate | Cytotoxicity | A549 (Human Lung Carcinoma) | Not explicitly stated for methyl oleate, but oleate alters the proteome. | [15] |

Experimental Protocols

FAME Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of FAMEs from a biological sample.

Workflow Diagram:

Caption: General Workflow for FAME Analysis.

Detailed Methodology:

-

Lipid Extraction:

-

Transesterification:

-

Resuspend the dried lipid extract in a known volume of a solvent like toluene.[16]

-

Add a solution of methanolic acid (e.g., 2% sulfuric acid in methanol or 1.25 M HCl in methanol).[16]

-

Incubate the mixture at a specific temperature (e.g., 50-100°C) for a defined period (e.g., 1-16 hours) to convert fatty acids and their esters to FAMEs.[16]

-

Neutralize the reaction with a basic solution (e.g., sodium bicarbonate).[16]

-

Extract the FAMEs into an organic solvent like hexane.[16]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAME-containing hexane solution into the GC-MS system.[2][18]

-

Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for separation.[2]

-

Employ a temperature gradient program to elute the FAMEs based on their boiling points and polarity.[2][18]

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.[2][18][19]

-

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

Workflow Diagram:

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Detailed Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[20]

-

-

Cell Treatment and Stimulation:

-

Seed the cells in multi-well plates and allow them to adhere.[20]

-

Pre-treat the cells with various concentrations of the test compound (e.g., methyl palmitate) for a specific duration (e.g., 1-2 hours).[20]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug as a positive control).[20]

-

-

Measurement of Inflammatory Mediators:

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[20]

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[20]

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20][21]

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-only treated group.

-

If a dose-response is observed, calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

-

Conclusion

The components of this compound, a mixture of C16-18 and C18-unsaturated fatty acid methyl esters, exhibit a range of potential biological activities that warrant further investigation for therapeutic applications. Methyl palmitate shows promise as an anti-inflammatory agent through the inhibition of the NF-κB pathway. Methyl stearate demonstrates neuroprotective effects in ischemic models. Methyl linoleate displays anti-melanogenic properties by modulating the Akt/GSK3β signaling pathway. While the anticancer potential of methyl oleate has been noted, its mechanism requires more in-depth study.

This technical guide provides a foundational understanding of these activities, supported by available quantitative data and detailed experimental protocols. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms at play. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in exploring the therapeutic potential of these fatty acid methyl esters. Further research is encouraged to elucidate the precise molecular targets, establish dose-response relationships in various models, and evaluate the safety and efficacy of these compounds for clinical applications.

References

- 1. ijcrt.org [ijcrt.org]

- 2. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cns.org [cns.org]

- 14. researchgate.net [researchgate.net]

- 15. Oleate alters the immune response in non-small cell lung adenocarcinoma through regulation of HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of Epoxidized Fatty Acid Methyl Esters (FAMEs)

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies related to CAS 85169-28-4, a substance identified as a mixture of epoxidized C16-18 and C18-unsaturated fatty acid methyl esters. Due to the complex nature of this mixture, this document focuses on the theoretical and experimental analysis of its principal components, including epoxidized methyl oleate, methyl linoleate, and methyl stearate. This guide is intended for researchers, scientists, and professionals in the fields of drug development, polymer science, and sustainable chemistry, offering in-depth insights into reaction mechanisms, kinetics, and experimental protocols.

Introduction

CAS 85169-28-4 represents a class of chemical compounds derived from the epoxidation of fatty acid methyl esters (FAMEs), which are typically obtained from renewable resources like vegetable oils.[1][2] These epoxidized FAMEs are of significant industrial interest due to their applications as plasticizers, lubricants, and precursors for various polymers such as polyurethanes and polycarbonates.[1][3][4] The reactivity of the epoxide ring allows for a variety of chemical modifications, making these compounds versatile building blocks in chemical synthesis.[3]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the intricate mechanisms of epoxidation and subsequent ring-opening reactions.[3] These computational approaches provide valuable insights into reaction pathways, catalyst design, and the influence of various reaction parameters, complementing experimental findings.

Computational and Theoretical Studies

Computational studies on the components of CAS 85169-28-4 primarily focus on understanding the epoxidation process and the subsequent reactions of the epoxide group.

Epoxidation Reaction Mechanisms

Density Functional Theory (DFT) is a key computational tool for investigating the epoxidation of unsaturated FAMEs.[3] Studies often explore the reaction pathways of both catalyzed and uncatalyzed epoxidation.

-

Catalytic Epoxidation: Computational models are used to study the mechanism of epoxidation using various catalysts, including transition metals and enzymatic systems.[5] These studies help in designing more efficient and selective catalysts by analyzing transition states and reaction intermediates.

-

Chemo-enzymatic Epoxidation: In chemo-enzymatic processes, computational models can elucidate the role of the enzyme in activating the oxidizing agent and controlling the stereochemistry of the resulting epoxide.[3]

Ring-Opening Reactions

The versatility of epoxidized FAMEs stems from the reactivity of the oxirane ring, which can undergo nucleophilic attack.[3] Computational studies are employed to predict the regioselectivity and stereoselectivity of ring-opening reactions with various nucleophiles, such as alcohols, acids, and amines.[6] These theoretical investigations are instrumental in designing synthetic routes to novel functionalized molecules.

Reaction Kinetics

Kinetic studies, often supported by computational modeling, have shown that the acrylation of epoxidized FAMEs follows first-order kinetics with respect to the epoxide concentration.[5] The structure of the fatty acid, particularly the number of epoxide groups, significantly influences the reaction rate.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of epoxidized FAMEs.

Synthesis of Epoxidized Methyl Oleate

A common method for the epoxidation of methyl oleate involves the use of formic acid and hydrogen peroxide.[7]

Protocol:

-

Reaction Setup: 4 mmol of methyl oleate and 6 mmol of formic acid are added to a three-necked round-bottom flask equipped with a magnetic stirrer.[8]

-

Inert Atmosphere: The flask is purged with nitrogen to exclude air.[8]

-

Temperature Control: The flask is placed in a temperature-controlled oil bath and heated to 30°C.[8]

-

Addition of Oxidant: 21 mmol of 30 wt% hydrogen peroxide is added dropwise to the reaction mixture, maintaining the temperature at 30 ± 1°C.[8]

-

Reaction Time: The reaction is allowed to proceed for 5 hours.[8]

-

Work-up: After the reaction, the mixture is subjected to a basic work-up to neutralize the acid and remove unreacted reagents.[7]

-

Purification: The resulting epoxidized methyl oleate is purified, typically by filtration and removal of solvent under vacuum.[8]

Carbonation of Epoxidized Methyl Oleate

The reaction of epoxidized FAMEs with carbon dioxide to form cyclic carbonates is a key application.[9][10]

Protocol:

-

Reaction Mixture: 50.0 g of epoxidized methyl oleate and 4.0 g of a heterogeneous catalyst (e.g., silica-anchored nucleophilic species) are mixed in a 300 mL autoclave reactor with mechanical stirring.[9]

-

Purging: The reactor is sealed and purged with CO2 three times to remove air.[9]

-

Reaction Conditions: The reactor is heated to a target temperature of 140°C.[9]

-

Product Analysis: The resulting cyclic carbonates are analyzed to determine conversion and selectivity.

Quantitative Data

The following tables summarize key quantitative data from experimental studies on the components of CAS 85169-28-4.

| Reactant | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Methyl Linoleate | Ti-MCM-41 | - | 24 | - | 95 | [11] |

| Castor Oil Methyl Ester | Ti-MCM-41 | - | 24 | - | 96 | [11] |

| Epoxidized Methyl Linoleate | Sodium Iodide / 15-crown-5 | 100 | 17 | 94 | - | [4] |

| Epoxidized Methyl Linoleate | Potassium Iodide / 18-crown-6 | 100 | 17 | 90 | - | [4] |

| Table 1: Reaction Conditions and Yields for Epoxidation and Carbonation Reactions. |

| Fatty Acid Methyl Ester | Catalyst System | Key Finding | Reference |

| Methyl Oleate, Linoleate, Linolenate | Formic Acid / H2O2 | FAMEs with more double bonds exhibit higher reactivity towards epoxidation. | [8] |

| Methyl Oleate, Linoleate, Linolenate | Sulfuric Acid / H2O2 | FAMEs with more double bonds are more prone to side reactions with strong acids. | [8] |

| Methyl Oleate | Lipase | Solvent-free conditions allow for almost complete conversion to the epoxide. | [3] |

| Table 2: Influence of FAME Structure and Catalyst on Epoxidation. |

Visualizations

The following diagrams illustrate key chemical pathways and experimental workflows.

References

- 1. epoxidized soybean oil: Topics by Science.gov [science.gov]

- 2. methyl ester oxidation: Topics by Science.gov [science.gov]

- 3. Methyl 9,10-epoxystearate | 2500-59-6 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 9,10-12,3-diepoxystearate | 3012-69-9 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. research.abo.fi [research.abo.fi]

- 10. pubs.acs.org [pubs.acs.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

Technical Guide: Ethyl 3-cyclohexyl-3-oxopropanoate (EINECS 285-971-0)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-cyclohexyl-3-oxopropanoate, a key intermediate in various chemical syntheses. This document outlines its properties, experimental protocols for their determination, and essential safety information, presented in a format tailored for scientific and research applications.

Chemical Identity

| Identifier | Value |

| Chemical Name | Ethyl 3-cyclohexyl-3-oxopropanoate |

| EINECS Number | 285-971-0 |

| CAS Number | 15971-92-3 |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol [1] |

| IUPAC Name | ethyl 3-cyclohexyl-3-oxopropanoate[1] |

| SMILES | CCOC(=O)CC(=O)C1CCCCC1[1] |

| InChI | InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3[1] |

Physicochemical Properties

The physical and chemical properties of Ethyl 3-cyclohexyl-3-oxopropanoate are summarized in the table below. These characteristics are crucial for its handling, application in synthetic procedures, and for purification processes.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 135-136 °C at 10 mmHg; 165 °C at 20 mmHg |

| Density | 1.029 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.47 |

| Flash Point | 110 °C (closed cup) |

| Topological Polar Surface Area | 43.4 Ų[1] |

| LogP | 2.089 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of Ethyl 3-cyclohexyl-3-oxopropanoate.

| Spectrum Type | Key Features |

| ¹H NMR | Spectra available, detailed interpretation requires raw data. |

| ¹³C NMR | Spectra available, detailed interpretation requires raw data.[1] |

| Infrared (IR) | Spectra available, detailed interpretation requires raw data.[1] |

| Mass Spectrometry (MS) | Mass (EI): m/z = 198 (M⁺)[2] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of liquid organic compounds like Ethyl 3-cyclohexyl-3-oxopropanoate.

Determination of Boiling Point

The boiling point is determined using a standard distillation apparatus under reduced pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

A sample of Ethyl 3-cyclohexyl-3-oxopropanoate is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 10 or 20 mmHg), which is monitored by a manometer.

-

The sample is heated gently using a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density

The density of the liquid is determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its weight is accurately recorded.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and the stopper is inserted. The temperature is equilibrated in a constant temperature water bath (e.g., 25 °C).

-

Any excess liquid is removed from the capillary tip, and the exterior of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The weight of the sample is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).

-

The density is calculated as the mass of the sample divided by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water circulator

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of Ethyl 3-cyclohexyl-3-oxopropanoate are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) using a water circulator.

-

The light source is switched on, and the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the scale.

Synthesis Workflow

A general synthesis for β-keto esters like Ethyl 3-cyclohexyl-3-oxopropanoate often involves the Claisen condensation of an ester and a ketone. A plausible synthetic route is visualized below.

Caption: Synthetic workflow for Ethyl 3-cyclohexyl-3-oxopropanoate.

Safety and Hazard Information

It is imperative to handle Ethyl 3-cyclohexyl-3-oxopropanoate with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

The compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements

Recommended precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

The logical flow from hazard identification to necessary protective measures is illustrated below.

References

Methodological & Application

Application Notes and Protocols for Phospholipid Analogs

Disclaimer: Specific experimental protocols and application notes for CAS 85169-28-4, identified as (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide, are not available in the public domain. The following information is based on the general properties and applications of phospholipid analogs and is intended to serve as a guideline for researchers and drug development professionals. The protocols provided are illustrative and may require significant optimization for the specific compound of interest.

Introduction to Phospholipid Analogs

Phospholipid analogs are synthetic molecules that mimic the structure of natural phospholipids. They are of significant interest in drug discovery and development due to their diverse biological activities and their potential as drug delivery vehicles.[1][2][3][4][5] These analogs can be designed to interact with specific cellular targets, modulate signaling pathways, or improve the pharmacokinetic properties of therapeutic agents. Their amphipathic nature allows them to integrate into cell membranes, making them effective carriers for drugs across biological barriers.[4]

General Applications in Research and Drug Development

Phospholipid analogs are utilized in a variety of research and pharmaceutical applications:

-

Drug Delivery Systems: They are key components of liposomes, micelles, and other nanoparticle formulations used to encapsulate and deliver drugs.[2][4][5] This can enhance drug solubility, stability, and target-specific delivery, while reducing systemic toxicity.

-

Modulation of Signal Transduction: Phospholipids and their analogs are crucial components of cellular signaling pathways.[6][7] Synthetic analogs can be designed to either mimic or inhibit the function of natural signaling phospholipids, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.

-

Antimicrobial and Antiviral Agents: Some phospholipid analogs exhibit intrinsic therapeutic activity, such as antimicrobial or antiviral effects. For example, certain analogs have shown potent activity against HIV by interfering with viral replication and entry into host cells.[1]

General Experimental Protocols

The following are generalized protocols for experiments commonly performed with phospholipid analogs. These should be adapted and optimized for the specific compound and research question.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of a phospholipid analog on a cancer cell line using a standard MTT assay.

Objective: To determine the concentration at which a phospholipid analog inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phospholipid analog stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the phospholipid analog in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analog) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Liposome Formulation and Drug Loading

This protocol describes a general method for preparing liposomes incorporating a phospholipid analog for drug delivery applications.

Objective: To formulate liposomes containing a therapeutic agent using a phospholipid analog.

Materials:

-

Phospholipid analog

-

Standard phospholipid (e.g., DPPC, DSPC)

-

Cholesterol

-

Therapeutic agent to be encapsulated

-

Organic solvent (e.g., chloroform, methanol)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Rotary evaporator

Procedure:

-

Lipid Film Hydration:

-

Dissolve the phospholipid analog, standard phospholipid, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration: Hydrate the lipid film with the hydration buffer containing the therapeutic agent. The hydration is typically performed above the phase transition temperature of the lipids.

-

Vesicle Formation: Vortex the mixture to form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This process is repeated several times to ensure a homogenous size distribution.

-

Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

-

Characterization: Characterize the liposomes for their size, polydispersity index, zeta potential, and encapsulation efficiency.

Conceptual Signaling Pathway

Phospholipid analogs can influence a variety of signaling pathways. A common mechanism involves the modulation of pathways regulated by phospholipases and lipid kinases.[6][7] The diagram below illustrates a conceptual pathway that could be influenced by a synthetic phospholipid analog.

References

- 1. Phospholipid analogs against HIV-1 infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phospholipid - Creative Biolabs [creative-biolabs.com]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 7. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

(±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro characterization of the synthetic phospholipid analog, (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide. In the absence of specific literature for this compound, this document outlines a series of foundational in vitro assays to assess its cytotoxic, anti-inflammatory, and metabolic effects. The following protocols are based on established methodologies for the evaluation of novel lipid molecules and can be adapted for the specific research questions at hand.

Data Presentation

Table 1: Cytotoxicity Profile of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide

| Cell Line | Assay Type | Time Point (hours) | IC₅₀ (µM) | Max Inhibition (%) |

| HEK293 | MTT | 24 | ||

| 48 | ||||

| 72 | ||||

| HepG2 | LDH Release | 24 | ||

| 48 | ||||

| 72 | ||||

| RAW 264.7 | Neutral Red Uptake | 24 | ||

| 48 | ||||

| 72 |

Data to be filled in upon experimentation.

Table 2: Anti-Inflammatory Activity of (±)-2,5-dihydroxy-9-methyl-4,6-dioxa-9-aza-5-phosphadec-1-yl hexadecanoate P-oxide in LPS-Stimulated RAW 264.7 Macrophages